molecular formula C12H12N2 B160635 2-Benzylaminopyridine CAS No. 6935-27-9

2-Benzylaminopyridine

Cat. No.: B160635
CAS No.: 6935-27-9
M. Wt: 184.24 g/mol
InChI Key: WYHXNQXDQQMTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylaminopyridine is an organic compound with the molecular formula C12H12N2. It is characterized by the presence of a benzyl group attached to an aminopyridine structure. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Mechanism of Action

Mode of Action

It’s known that 2-benzylaminopyridine forms 5- and 6-coordinated organometallic complexes of gallium (iii) and indium (iii) .

Biochemical Pathways

This compound has been shown to inhibit the activity of tyrosine kinase . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.

Result of Action

It has been shown to be bactericidal .

Biochemical Analysis

Biochemical Properties

2-Benzylaminopyridine has been found to react with BBr3, yielding corresponding amino or hydroxy substituted compounds . It also forms 5- and 6-coordinated organometallic complexes of gallium(III) and indium(III) These interactions suggest that this compound may have a role in biochemical reactions involving these enzymes and proteins

Molecular Mechanism

It is known to form organometallic complexes with gallium(III) and indium(III) , suggesting potential binding interactions with these biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylaminopyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHXNQXDQQMTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064508
Record name 2-Pyridinamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6935-27-9
Record name 2-(Benzylamino)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6935-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6935-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinamine, N-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BENZYLAMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6W78559O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylaminopyridine
Reactant of Route 2
Reactant of Route 2
2-Benzylaminopyridine
Reactant of Route 3
Reactant of Route 3
2-Benzylaminopyridine
Reactant of Route 4
Reactant of Route 4
2-Benzylaminopyridine
Reactant of Route 5
Reactant of Route 5
2-Benzylaminopyridine
Reactant of Route 6
Reactant of Route 6
2-Benzylaminopyridine
Customer
Q & A

Q1: What types of reactions has 2-benzylaminopyridine been shown to undergo?

A1: this compound can undergo electrophilic benzylation reactions. [, ] Research shows that reacting this compound with benzyl chloride at high temperatures leads to the addition of a benzyl group to the pyridine ring. Interestingly, this reaction proceeds through an electrophilic mechanism, involving benzyl cations as reactive intermediates. []

Q2: Are there any specific structural features of this compound that influence its reactivity?

A2: Yes, the presence of both the amino group and the benzylamino group on the pyridine ring significantly influences the reactivity of this compound. [, ] These groups can participate in various reactions and influence the electron density of the pyridine ring, thereby affecting its reactivity towards electrophiles. The position of these substituents also plays a role, as evidenced by the formation of specific regioisomers in the electrophilic benzylation reactions. []

Q3: Besides direct reactions with this compound, has it been used as a building block for synthesizing other compounds?

A3: Yes, this compound serves as a versatile starting material for synthesizing more complex heterocyclic compounds. For example, researchers have successfully synthesized pyrido[2',3':4,5]imidazo[1,2-a]pyrimidines by reacting this compound derivatives with N-(3-chloropropanoyl)carbonimidic dichloride. [] This highlights the utility of this compound in constructing diverse molecular scaffolds with potential biological activity.

Q4: Has this compound exhibited any biological activity?

A4: While limited research is available on the direct biological activity of this compound, studies have explored its potential in counteracting the toxicity of paraquat, a herbicide. [, ] Interestingly, this compound itself did not show inhibitory effects on specific Hill reactions in isolated chloroplasts, unlike some other pyridyl derivatives. [, ] This suggests that its structure might require modifications to achieve desired biological effects.

Q5: What is known about the metabolism of this compound?

A5: Studies on rats identified N-(2-dimethylaminoethyl)benzylamine and this compound as urinary metabolites of tripelennamine, an antihistamine. [] This finding indicates that N-depyridination and N-dedimethylaminoethylation are potential metabolic pathways for tripelennamine, leading to the formation of this compound as a metabolite. [] This metabolic insight provides valuable information for understanding the breakdown and elimination of compounds structurally related to this compound.

Q6: Are there any known applications of this compound derivatives?

A6: Derivatives of this compound, specifically N-alkyl-2-benzylaminopyridinium iodides, have shown promising bactericidal properties. [] Researchers observed that the length of the alkyl chain significantly influences the bactericidal activity, with the derivative containing a dodecyl chain exhibiting the highest efficacy. [] This structure-activity relationship suggests that the hydrophobicity of the alkyl chain plays a crucial role in the bactericidal action of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.